molecular formula C8H6N4O2 B2548720 2-(1H-imidazol-1-yl)-5-nitropyridine CAS No. 23671-36-5

2-(1H-imidazol-1-yl)-5-nitropyridine

Cat. No. B2548720
CAS RN: 23671-36-5
M. Wt: 190.162
InChI Key: KHKBELKMRGNELL-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-5-nitropyridine is a compound that features both an imidazole and a nitropyridine moiety. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is prevalent in many important biological molecules, such as histidine and histamine. The nitropyridine part of the molecule is a pyridine ring with a nitro group substitution, which is known for its electron-withdrawing properties and its role in various chemical reactions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are closely related to this compound, has been extensively studied. A variety of methods have been developed, including condensation, multicomponent reactions, and tandem reactions . For instance, the iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has been used to synthesize imidazo[1,2-a]pyridines, which involves Michael addition followed by intramolecular cyclization and in situ denitration . Additionally, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine has been shown to yield imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two heterocyclic rings. The imidazole ring is known for its aromaticity and ability to participate in hydrogen bonding, while the nitropyridine ring contributes to the molecule's reactivity due to the presence of the electron-withdrawing nitro group. These structural features are important for the biological activity and chemical reactivity of the compound.

Chemical Reactions Analysis

The nitropyridine group in this compound is reactive and can participate in various chemical reactions. For example, the nitro group can undergo reduction to an amine, which can then be used in further chemical transformations . The imidazole ring can also engage in reactions typical of aromatic heterocycles, such as nucleophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the nitro group is likely to increase the compound's acidity and contribute to its overall polarity. The imidazole ring's nitrogen atoms may also impact the compound's solubility and ability to form hydrogen bonds. These properties are crucial for the compound's solubility, stability, and reactivity in different chemical environments.

Relevant Case Studies

Case studies involving similar compounds, such as imidazo[1,2-a]pyridines, have demonstrated their potential in medicinal chemistry due to their biological activities. For instance, novel 2H-chromene based imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial potency, showing strong inhibition against Escherichia coli . Additionally, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives have been synthesized and shown to possess β-glucuronidase inhibitory activity, suggesting their potential as drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Rearrangements: Research has explored the synthesis of various imidazopyridines and their derivatives, highlighting their rearrangements under specific conditions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted on nitrogen with a nitropyridine group, react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, showcasing the versatility of nitropyridines in synthetic chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).
  • Energetic Materials Synthesis: A study on the preparation of nitrogen-rich compounds for gas generators reveals the significance of imidazole, 1,2,4-triazole, and tetrazole-based molecules. These compounds, including those with nitropyridine groups, exhibit high positive heats of formation, suggesting their potential in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds makes them a promising area for future research and drug development .

properties

IUPAC Name

2-imidazol-1-yl-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-1-2-8(10-5-7)11-4-3-9-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBELKMRGNELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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